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Introduction
The internal labeling of oligonucleotides with non-nucleosidic linkers is a critical technique in

molecular biology, diagnostics, and the development of therapeutic nucleic acids. The

hexaethylene glycol (HEG) spacer, also known as Spacer 18, is a flexible, hydrophilic, 18-atom

linker that can be incorporated into an oligonucleotide sequence during standard solid-phase

synthesis.[1][2][3][4] This modification is introduced using a specific HEG phosphoramidite.[5]

[6][7] Its primary function is to introduce space between nucleotide segments or between the

oligonucleotide and a conjugated moiety, such as a fluorophore or quencher.[8][9] The

hydrophilicity and flexibility of the HEG spacer are advantageous for maintaining the solubility

of the oligonucleotide and minimizing steric hindrance, which can be crucial for hybridization

efficiency and the function of attached molecules.[2][8][10]

Key Applications
The unique properties of the internal HEG spacer lend it to a variety of applications:

Fluorescence Resonance Energy Transfer (FRET) Probes: In probes like Molecular Beacons

or Scorpion® Primers, an internal HEG spacer provides the necessary flexibility for the
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fluorophore and quencher to come into close proximity in the unbound state, ensuring

efficient quenching.[8]

PCR Blocking: When placed at or near the 3'-end of an oligonucleotide, the non-nucleosidic

HEG spacer acts as a block to prevent extension by DNA polymerases.[2][8][9][11]

Reducing Steric Hindrance: It is used to distance functional labels (e.g., biotin, dyes) from

the oligonucleotide sequence, which can improve accessibility for binding partners (e.g.,

streptavidin, antibodies) or enhance hybridization to surface-bound targets.[9][12]

Creating Artificial Loops and Hinges: The HEG spacer can be used to form stable, non-

nucleosidic hairpin loops or to introduce flexible hinge points within a DNA or RNA structure.

[1][13][14]

Site-Specific Cleavage Agents: Oligonucleotides containing an internal, non-nucleotide linker

can be designed to promote site-specific cleavage of a complementary RNA target.[15]

Quantitative Data Summary
The incorporation of an internal HEG spacer can influence the overall yield and biophysical

properties of the resulting oligonucleotide. The following tables provide representative data.

Table 1: Estimated Overall Synthesis Yield Based on Coupling Efficiency. The yield of full-

length product is highly dependent on the coupling efficiency at each step.[9] While standard

nucleoside phosphoramidites have efficiencies exceeding 99%, modified phosphoramidites like

HEG may have slightly lower efficiencies, impacting the final yield, especially for longer

oligonucleotides.[8][16]
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Oligonucleotide
Description

Number of
Couplings (n-1)

Assumed Avg.
Coupling Efficiency

Calculated Max.
Yield (%)

Standard 30-mer 29 99.5% 86.5%

30-mer with 1 internal

HEG spacer
29 99.0% 74.7%

Standard 60-mer 59 99.5% 74.4%

60-mer with 2 internal

HEG spacers
59 99.0% 55.2%

Note: Calculated Yield = (Avg. Coupling Efficiency)^(Number of Couplings). This represents the

theoretical maximum percentage of full-length product prior to cleavage and purification.

Table 2: Typical Final Purity and Yield by Purification Method. For modified oligonucleotides,

purification beyond simple desalting is critical to remove truncated sequences and other

synthesis by-products.[17][18] High-Performance Liquid Chromatography (HPLC) is strongly

recommended for oligonucleotides containing internal spacers.[11][18][19]
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Purification Method
Typical Purity of
Full-Length
Product

Typical Final Yield
Range

Recommended For

Desalting 50 - 75% Highest

Unmodified oligos <

35 bases for non-

critical applications

(e.g., standard PCR).

[20]

Reverse-Phase HPLC

(RP-HPLC)
85 - 95% Intermediate

Modified

oligonucleotides,

probes, and

applications requiring

high purity.[11][18]

Polyacrylamide Gel

Electrophoresis

(PAGE)

> 95% Lowest

Long oligonucleotides

(>60 bases) or when

extremely high purity

is required.[11][21]

Table 3: Representative Melting Temperature (Tm) Data. An internal HEG spacer disrupts the

continuous stacking of base pairs, which typically results in a slight decrease in the thermal

stability of the DNA duplex.[2][22] The magnitude of the decrease depends on the sequence

context and the number of spacers.

Oligonucleotide Sequence
(5' to 3')

Description Predicted Tm (°C)

GCA TGA CTG TCG AAT GGC

TAG C
21-mer, Unmodified 62.5

GCA TGA CTG T [Sp18] AAT

GGC TAG C
20-mer + 1 HEG Spacer 60.1

GCA TGA CT [Sp18] TCG AAT

[Sp18] GGC TAG C
19-mer + 2 HEG Spacers 57.8
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Note: Tm values are hypothetical predictions for illustrative purposes, based on typical

observations. Actual Tm must be determined empirically.

Experimental Protocols
Materials and Reagents

DNA Synthesizer: Automated solid-phase oligonucleotide synthesizer.

Solid Support: Controlled Pore Glass (CPG) functionalized with the initial 3' nucleoside.

Phosphoramidites: Standard DNA/RNA phosphoramidites (dA, dC, dG, dT) and Spacer

Phosphoramidite 18 (HEG phosphoramidite), dissolved in anhydrous acetonitrile.

Activator: 0.25 - 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[5][10]

Capping Reagents: Cap A (Acetic Anhydride solution) and Cap B (N-Methylimidazole

solution).[23]

Oxidizer: Iodine solution (e.g., 0.02 M I₂ in THF/Water/Pyridine).

Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.[16]

Cleavage & Deprotection Solution: Concentrated ammonium hydroxide (NH₄OH) or a 1:1

mixture of ammonium hydroxide and 40% aqueous methylamine (AMA).[13]

HPLC System: Reverse-phase HPLC with a UV detector.

HPLC Column: C8 or C18 reverse-phase column (e.g., 250 mm x 10 mm).[24]

HPLC Buffers:

Buffer A: 0.1 M Triethylammonium acetate (TEAA) or Triethylammonium bicarbonate

(TEAB), pH 7.5.[24]

Buffer B: Acetonitrile.

Quality Control: UV-Vis Spectrophotometer and Mass Spectrometer (MALDI-TOF or ESI-

MS).
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Protocol 1: Automated Solid-Phase Synthesis
This protocol describes the standard phosphoramidite cycle for incorporating a nucleobase or

an internal HEG spacer.

Oligonucleotide Synthesis Workflow

Preparation
(Reagents, Sequence, Synthesizer)

Automated Solid-Phase Synthesis
(See Protocol 4.2)

Start

Cleavage & Deprotection
(See Protocol 4.3)

RP-HPLC Purification
(See Protocol 4.4)

Quality Control
(UV-Vis & Mass Spec)

Lyophilized Final Product

Pass

Click to download full resolution via product page

Caption: Overall experimental workflow for synthesis and purification.

Setup: Install the required phosphoramidites (including HEG spacer), reagents, and the CPG

column on the automated synthesizer. Enter the desired oligonucleotide sequence,

specifying the internal position for the HEG spacer.

Synthesis Cycle Initiation: The synthesis begins with the 3'-most nucleoside attached to the

CPG support.
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Step A: Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the

support-bound nucleoside by treating with 3% TCA in dichloromethane. The column is then

washed with anhydrous acetonitrile.[16]

Step B: Coupling (Activation): The next phosphoramidite in the sequence (either a standard

nucleoside or the HEG spacer phosphoramidite) and the activator (ETT) are delivered

simultaneously to the column.

For standard nucleosides: A coupling time of 30-60 seconds is typical.[16]

For HEG Spacer Phosphoramidite: The coupling time should be extended to 5-10 minutes

to ensure high coupling efficiency.[16]

Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping

reagents. This prevents the formation of n-1 deletion mutants in subsequent cycles.[25]

Step D: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using the iodine solution.

Iteration: The cycle (Steps A-D) is repeated for each subsequent monomer in the sequence

until the full-length oligonucleotide is synthesized.
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Start Cycle
(Oligo on CPG Support)

Step A: Deblocking
(Remove 5'-DMT with 3% TCA)

Step B: Coupling
(Add HEG Phosphoramidite + Activator)

Extended Time: 5-10 min

Step C: Capping
(Acetylate unreacted 5'-OH)

Step D: Oxidation
(Iodine solution to form P=O)

End Cycle
(HEG Spacer Incorporated)

Click to download full resolution via product page

Caption: Phosphoramidite cycle for incorporating an internal HEG spacer.

Protocol 2: Cleavage and Deprotection
This protocol removes the oligonucleotide from the solid support and removes all remaining

protecting groups.

Transfer Support: Transfer the CPG solid support from the synthesis column to a 2 mL

screw-cap tube.
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Add Reagent: Add 1-2 mL of cleavage/deprotection solution (e.g., concentrated NH₄OH or

AMA) to the tube.[13]

Cleavage: Allow the tube to stand at room temperature for 1-2 hours to cleave the

oligonucleotide from the CPG support.

Transfer Supernatant: Carefully transfer the supernatant containing the oligonucleotide to a

new tube. Wash the CPG with an additional 0.5 mL of the deprotection solution and combine

the supernatants.

Deprotection: Seal the tube tightly and heat in an oven or heating block. Deprotection

conditions vary based on the nucleobase protecting groups used during synthesis.[16][20]

Standard Protecting Groups: 55 °C for 8-16 hours with NH₄OH.[13]

Fast-Deprotecting Groups (e.g., Ac-dC, dmf-dG): 65 °C for 10-15 minutes with AMA.[13]

[16]

Dry Down: After deprotection, cool the tube to room temperature. Evaporate the solution to

dryness using a vacuum centrifuge.

Resuspend: Resuspend the oligonucleotide pellet in 0.5-1.0 mL of sterile, nuclease-free

water or 0.1 M TEAA buffer for purification.

Protocol 3: RP-HPLC Purification
This protocol purifies the full-length, modified oligonucleotide from shorter failure sequences.

System Setup: Equilibrate the HPLC system and the C8/C18 column with the starting buffer

conditions (e.g., 95% Buffer A, 5% Buffer B).

Sample Injection: Inject the resuspended crude oligonucleotide onto the column.

Elution Gradient: Elute the oligonucleotide using a linear gradient of acetonitrile (Buffer B). A

typical gradient for a modified 20-40 mer is:

5% to 40% Buffer B over 30-40 minutes.[24]
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The gradient may need to be optimized based on the hydrophobicity of the

oligonucleotide.

Detection: Monitor the elution profile at 260 nm. The full-length product is typically the major,

most retained (last eluting) peak.

Fraction Collection: Collect the peak corresponding to the full-length product.

Solvent Removal: Evaporate the acetonitrile from the collected fraction using a vacuum

centrifuge.

Desalting (Optional but Recommended): If a non-volatile salt buffer like TEAA was used,

perform a desalting step using a size-exclusion column (e.g., NAP-10).

Lyophilization: Freeze-dry the purified oligonucleotide solution to obtain a dry, stable pellet.

Protocol 4: Quality Control and Quantification
Quantification: Resuspend the final product in a known volume of nuclease-free water.

Measure the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer. Calculate the

concentration and total yield in OD units or moles.

Purity Assessment: Assess purity by measuring the A₂₆₀/A₂₈₀ ratio, which should be

approximately 1.8-2.0 for pure DNA. Analytical HPLC of the final product can also be

performed.

Identity Confirmation: Confirm the molecular weight of the final product using MALDI-TOF or

ESI mass spectrometry to ensure it matches the theoretical mass of the HEG-modified

oligonucleotide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Function of Internal HEG Spacer in a Molecular Beacon

Closed State (No Target)
Stem-loop structure formed
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Quenched
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Caption: Logical diagram of HEG spacer function in a FRET probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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